Benztropine mesylate

Description

Properties

IUPAC Name |

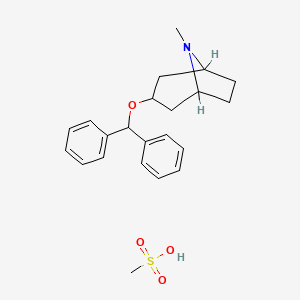

(1S,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19+,20?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJLLXFNPCTDW-IIPFOPBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045096 | |

| Record name | Benztropine methylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-17-2 | |

| Record name | Benztropine mesylate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benztropine methylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-3-(diphenylmethoxy)-8-methyl-8-azoniabicyclo[3.2.1]octane methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZTROPINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMJ8TL7510 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Multimodal Mechanism of Action of Benztropine Mesylate in Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular and physiological mechanisms by which benztropine mesylate exerts its therapeutic effects in the management of Parkinson's disease. It details the drug's interactions with key neurotransmitter systems, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction: The Neurochemical Imbalance in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the substantial loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a profound dopamine deficit in the striatum, a critical brain region for motor control. The depletion of dopamine disrupts the delicate balance between the inhibitory dopaminergic system and the excitatory cholinergic system, which is mediated by acetylcholine (ACh). In the parkinsonian state, the relatively unopposed and consequently overactive cholinergic signaling within the striatum is a major contributor to the cardinal motor symptoms of the disease, particularly tremor and rigidity. This compound is a therapeutic agent that addresses this neurochemical imbalance through a multi-target mechanism of action.

Core Mechanisms of Action

Benztropine's efficacy in Parkinson's disease stems from its ability to modulate multiple neurotransmitter systems simultaneously. Its action is not limited to a single target but is a composite of anticholinergic, dopaminergic, and antihistaminic activities.

Primary Mechanism: Muscarinic Acetylcholine Receptor Antagonism

The principal therapeutic action of benztropine is its function as a centrally acting anticholinergic agent. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, particularly the M1 subtype prevalent in the striatum, benztropine reduces the excessive cholinergic tone that results from dopamine depletion. This action helps to re-establish a more balanced state of neurotransmission between the dopaminergic and cholinergic systems, leading to an alleviation of tremor and rigidity. Its anticholinergic potency has been shown to be comparable to that of atropine in ex vivo preparations.

Secondary Mechanism: Dopamine Reuptake Inhibition

In addition to its potent anticholinergic effects, benztropine is a potent inhibitor of the presynaptic dopamine transporter (DAT). The DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling. By blocking DAT, benztropine increases the synaptic concentration and prolongs the residence time of endogenous dopamine that is still being produced by surviving neurons. This dopaminergic enhancement complements its primary anticholinergic action to improve motor control. Benztropine is often classified as an "atypical" dopamine reuptake inhibitor, as it does not produce the significant psychostimulant or reinforcing effects associated with classical DAT inhibitors like cocaine.

Tertiary Mechanism: Histamine H1 Receptor Antagonism

Benztropine also possesses significant affinity for the histamine H1 receptor, where it acts as an antagonist. This activity is structurally related to its similarity to the first-generation antihistamine diphenhydramine. While this antihistaminic action is not considered central to its anti-parkinsonian effects, it contributes significantly to the drug's sedative side effect profile.

Quantitative Pharmacological Data

The multi-target affinity profile of benztropine has been quantified through various in vitro binding assays. The following table summarizes the binding affinities (Ki) of benztropine for its primary human molecular targets. Lower Ki values indicate higher binding affinity.

| Target Receptor/Transporter | Mean Ki (nM) | Receptor Type / Family | Reference |

| Muscarinic Acetylcholine Receptor M1 | 1.3 | G-protein Coupled Receptor | --INVALID-LINK-- |

| Muscarinic Acetylcholine Receptor M2 | 14.7 | G-protein Coupled Receptor | --INVALID-LINK-- |

| Muscarinic Acetylcholine Receptor M3 | 11.7 | G-protein Coupled Receptor | --INVALID-LINK-- |

| Muscarinic Acetylcholine Receptor M4 | 3.5 | G-protein Coupled Receptor | --INVALID-LINK-- |

| Muscarinic Acetylcholine Receptor M5 | 11.0 | G-protein Coupled Receptor | --INVALID-LINK-- |

| Dopamine Transporter (DAT) | 129.0 | Neurotransmitter Transporter | --INVALID-LINK-- |

| Histamine H1 Receptor | 18.0 | G-protein Coupled Receptor | --INVALID-LINK-- |

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, a public resource for pharmacological data.

Signaling Pathways and Experimental Workflows

Visualizations of the key pathways and experimental procedures provide a clearer understanding of benztropine's mechanism and its characterization.

Benztropine Mesylate: A Technical Guide to its Anticholinergic and Antihistaminic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benztropine mesylate is a synthetically derived anticholinergic and antihistaminic agent, structurally combining elements of atropine and diphenhydramine.[1] Primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, its therapeutic efficacy is intrinsically linked to its potent antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.[1] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, with a focus on its dual receptor antagonism. It includes a compilation of available quantitative binding data, detailed experimental protocols for assessing its anticholinergic and antihistaminic activities, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

This compound is a centrally acting medication that functions as a competitive antagonist at both muscarinic acetylcholine and histamine H1 receptors.[1] Its anticholinergic properties are considered therapeutically significant in managing parkinsonism by helping to restore the balance between dopamine and acetylcholine neurotransmission in the brain.[2] The antihistaminic effects of benztropine contribute to its overall pharmacological profile. This document serves as a comprehensive resource for researchers and professionals in drug development, offering detailed insights into the molecular interactions and functional consequences of benztropine's dual antagonism.

Mechanism of Action

This compound exerts its effects through two primary mechanisms:

-

Anticholinergic Activity: Benztropine is a potent antagonist of muscarinic acetylcholine receptors, with a particularly high affinity for the M1 subtype.[2] By blocking the action of acetylcholine in the central nervous system, particularly in the striatum, benztropine helps to alleviate the motor symptoms of Parkinson's disease, such as tremor and rigidity.[2]

-

Antihistaminic Activity: Benztropine also acts as an antagonist at histamine H1 receptors. This action is structurally related to the diphenhydramine component of its synthesis. While considered a secondary effect in the context of parkinsonism, its antihistaminic properties contribute to its overall sedative effects.

Quantitative Receptor Binding Data

Table 1: Muscarinic Receptor Binding Affinity of Benztropine

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| Muscarinic (unspecified, likely M1) | [3H]pirenzepine | Rat brain membranes | 0.590 | N/A |

Note: The use of [3H]pirenzepine as the radioligand suggests a high affinity for the M1 receptor subtype.

Table 2: Histamine H1 Receptor Binding Affinity of Benztropine Analogues

| Compound | Ki (nM) |

| Benztropine Analogues | 16 - 37,600 |

Note: This range represents the binding affinities of various benztropine analogues. A specific Ki value for this compound at the H1 receptor is not consistently reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticholinergic and antihistaminic effects of this compound.

Muscarinic Receptor Radioligand Binding Assay (Competitive Inhibition)

This protocol is a representative method for determining the binding affinity of this compound for the M1 muscarinic receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound at the M1 muscarinic receptor.

Materials:

-

Membrane Preparation: Rat brain cortical membranes or membranes from a cell line stably expressing the human M1 muscarinic receptor.

-

Radioligand: [3H]pirenzepine (specific activity ~80-90 Ci/mmol).

-

Non-specific Binding Control: Atropine (1 µM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of 1 µM atropine (for non-specific binding) or 50 µL of serially diluted this compound.

-

50 µL of [3H]pirenzepine (final concentration ~0.5 nM).

-

100 µL of the membrane preparation (containing 50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H1 Receptor Functional Assay (Schild Analysis)

This protocol describes a functional assay to determine the antagonist potency (pA2) of this compound at the histamine H1 receptor using an isolated guinea pig ileum preparation.

Objective: To quantify the competitive antagonism of this compound at the histamine H1 receptor.

Materials:

-

Tissue: Freshly isolated guinea pig ileum.

-

Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), maintained at 37°C and aerated with 95% O2/5% CO2.

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Organ Bath with an isometric force transducer.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment of mesenteric attachments and cut it into 2-3 cm long pieces.

-

Mounting: Suspend each ileum segment in an organ bath containing Tyrode's solution under a resting tension of 1 g. Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Control Concentration-Response Curve: Obtain a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the contractile response until a maximum response is achieved.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for a predetermined equilibration period (e.g., 30 minutes).

-

Second Concentration-Response Curve: In the presence of this compound, obtain a second cumulative concentration-response curve for histamine.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

-

Data Analysis:

-

Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist.

-

Construct a Schild plot by plotting log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of the Schild plot that is not significantly different from 1 is indicative of competitive antagonism.

-

Visualizations

Signaling Pathways

Caption: Benztropine's antagonistic effects on M1 and H1 receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Dual Antagonism and Clinical Effects

Caption: Relationship between benztropine's dual actions and its clinical effects.

Conclusion

This compound's clinical utility is a direct consequence of its dual antagonism at muscarinic and histaminic receptors. While its anticholinergic effects are paramount in the treatment of movement disorders, its antihistaminic properties also contribute to its overall pharmacological profile. This guide has provided a detailed overview of these effects, including the available quantitative data and representative experimental protocols. Further research is warranted to fully elucidate the binding profile of benztropine across all muscarinic receptor subtypes to better understand its selectivity and potential for subtype-specific therapeutic applications.

References

A Technical Guide to the Structural and Chemical Properties of Benztropine Mesylate Crystals

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structural and chemical properties of benztropine mesylate, a synthetic compound used in the management of Parkinson's disease and drug-induced extrapyramidal disorders. A thorough understanding of its solid-state characteristics is critical for ensuring drug quality, stability, and bioavailability. This guide consolidates key physicochemical data, analytical methodologies, and stability profiles to support research and development activities.

Physicochemical Characteristics

This compound is a white, crystalline powder. Its fundamental properties are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Chemical Name | (3-endo)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane, monomethanesulfonate | [1] |

| CAS Registry No. | 132-17-2 | [1][2] |

| Molecular Formula | C₂₁H₂₅NO • CH₃SO₃H (or C₂₂H₂₉NO₄S) | [1][2] |

| Molecular Weight | 403.53 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [4] |

| Purity (HPLC) | ≥98% |

Table 2: Solubility Profile

| Solvent | Solubility (at 25°C) | References |

| Water | 81 mg/mL (200.72 mM) | [3] |

| Ethanol | 81 mg/mL (200.72 mM) | [3] |

| DMSO | 50 mg/mL (123.9 mM) | [3] |

| PBS (pH 7.2) | ~10 mg/mL |

Spectroscopic and Thermal Properties

Spectroscopic analysis is fundamental for the identification and quantification of this compound, while thermal analysis provides insights into its stability and solid-state behavior.

Table 3: Spectroscopic Data

| Technique | Key Data | Notes | References |

| UV Spectroscopy | λmax: 259 nm | In acidic solution (0.05 N HCl) | [1] |

| IR Spectroscopy | ~1192 cm⁻¹ | Characteristic C-O ether stretch |

Table 4: Thermal Analysis Data

| Parameter | Value | Technique | References |

| Melting Point | 143°C | DSC/Melting Point Apparatus | [1] |

Crystal Structure Analysis

The three-dimensional arrangement of molecules in the crystalline lattice is a critical quality attribute, influencing properties such as solubility, stability, and manufacturability. The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction.[1]

While the specific crystallographic parameters from the original publication were not accessible in the surveyed literature, the study by P. G. Jones et al. (1978) serves as the primary reference for the compound's atomic arrangement.[1] For routine analysis, X-ray Powder Diffraction (XRPD) is the preferred non-destructive method to confirm the crystalline form, assess batch-to-batch consistency, and detect potential polymorphic impurities.

Chemical Stability and Degradation Profile

This compound is stable under hydrolytic stress (both acidic and alkaline conditions) but demonstrates susceptibility to oxidative degradation. The primary degradation pathway involves the oxidation of the ether functional group, leading to the formation of benzophenone, a known hepatotoxic and carcinogenic compound. This specific degradation profile necessitates the use of stability-indicating analytical methods for quality control.

Pharmacological Mechanism of Action

Benztropine exerts its therapeutic effects through a dual mechanism of action. It is a potent inhibitor of the dopamine transporter (DAT), which blocks the reuptake of dopamine from the synaptic cleft, thereby increasing dopaminergic activity.[3] Concurrently, it acts as a muscarinic acetylcholine receptor (M1) antagonist. This combined action helps restore the neurochemical balance between dopamine and acetylcholine, which is disrupted in parkinsonism.

Experimental Protocols

Detailed and validated analytical methods are required for the characterization and quality control of this compound.

Stability-Indicating UPLC Method

This method is designed to separate and quantify this compound in the presence of its degradation product, benzophenone.[5]

-

Column: Reversed-phase C8 (1.9 μm, 50 mm × 2.1 i.d.).

-

Mobile Phase: Acetonitrile and aqueous sodium dodecyl sulfate (50:50, v/v), with the pH adjusted to 3 using phosphoric acid.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm.

-

Quantification: Based on peak area, with linear calibration curves typically in the range of 20–200 μg/mL for this compound.

Stability-Indicating TLC-Densitometric Method

A complementary method for the separation and quantification of this compound and benzophenone.[5]

-

Stationary Phase: TLC aluminum plates precoated with silica gel 60 F254.

-

Mobile Phase (Developing System): Hexane, methylene chloride, and triethylamine (5:5:0.6, by volume).

-

Application: Apply samples using a suitable applicator.

-

Detection: Scan the separated bands at 235 nm.

-

Quantification: Based on linear regression analysis of calibration plots, typically in the range of 1.5–10 μ g/band for this compound.

Oxidative Stress Testing

This protocol is used to assess the stability of this compound under oxidative conditions.

-

Dissolve a known quantity of pure this compound in methanol.

-

Add hydrogen peroxide (e.g., 30%) to the solution.

-

Reflux the mixture at an elevated temperature (e.g., 70°C) for a defined period (e.g., 3 hours).

-

Monitor the degradation process using a suitable chromatographic method (e.g., TLC or UPLC).

-

Isolate and identify the degradation product(s) using spectroscopic techniques (e.g., IR, Mass Spectrometry).

Crystal Preparation

Single crystals suitable for X-ray diffraction can be prepared via slow evaporation or recrystallization.[1]

-

Dissolve this compound powder in a minimal amount of a suitable solvent (e.g., acetone).

-

Slowly add a less-polar co-solvent (e.g., ether) until slight turbidity is observed.

-

Allow the solution to stand undisturbed in a loosely covered container.

-

Slow evaporation of the solvents will promote the formation of single crystals over time.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C22H29NO4S | CID 3246155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Synthesis and Structural Analogues of Benztropine Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) of benztropine mesylate and its structural analogues. The information is intended to serve as a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting monoamine transporters and cholinergic receptors.

Introduction

Benztropine (BZT), available as its mesylate salt, is a synthetic compound that structurally combines elements of atropine and diphenhydramine.[1] Clinically, it is utilized as an antiparkinsonian agent, effectively managing the motor symptoms associated with Parkinson's disease and the extrapyramidal side effects induced by antipsychotic medications.[1][2] Its therapeutic effects are primarily attributed to its dual pharmacological action as a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor.[2][3][4] This unique profile has spurred significant interest in developing structural analogues to delineate the structural requirements for its diverse biological activities and to create novel compounds with improved selectivity and therapeutic potential.

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

-

Anticholinergic Activity : It acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype.[3][4] In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of acetylcholine. By blocking muscarinic receptors, benztropine helps to restore the dopaminergic-cholinergic balance, thereby alleviating symptoms such as tremor and rigidity.[2][3]

-

Dopamine Reuptake Inhibition : Benztropine also binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine from the synaptic cleft.[2][5] This action increases the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission.[2]

Many of its analogues have been synthesized and evaluated to explore the structural features that govern affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), as well as muscarinic (M1) and histamine (H1) receptors.[6][7][8]

Signaling Pathway

The following diagram illustrates the primary mechanism of action of benztropine at the synaptic level.

Caption: Mechanism of action of benztropine at a dopamine synapse.

Synthesis of Benztropine and its Analogues

The synthesis of benztropine and its analogues generally involves the etherification of a tropane-based alcohol with a substituted diphenylmethanol derivative. A common synthetic route for benztropine is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Benztropine: [9]

-

Bromination of Diphenylmethane: Diphenylmethane undergoes bromination to yield bromodiphenylmethane.[9]

-

Condensation with Tropine: The resulting bromodiphenylmethane is then condensed with tropine to form the benztropine free base.[9]

-

Purification and Salt Formation: The crude product is purified, and subsequent reaction with methanesulfonic acid yields this compound.

Combinatorial Synthesis of Benztropine Analogues: [10][11]

A combinatorial approach has been employed to generate libraries of benztropine analogues. A key step in this process is the radical azidonation of a protected 3-benzyloxy-8-azabicyclo[3.2.1]octane.[10][11]

-

Radical Azidonation: 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester is converted to 3-(1-azidobenzyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester.[11]

-

Grignard Reaction: Reaction of this intermediate with various Grignard reagents (e.g., phenyl magnesium bromide) introduces diversity at the diphenylmethyl moiety.[10][11]

-

Deprotection and N-Alkylation: Subsequent removal of the Boc protecting group followed by N-alkylation with different alkyl halides allows for further diversification at the tropane nitrogen, yielding a library of N-substituted analogues.[10][11]

Structure-Activity Relationships (SAR)

The development of benztropine analogues has provided valuable insights into the structural features that influence their pharmacological profile.

Logical Flow for SAR Studies

Caption: Logical flow for structure-activity relationship studies of benztropine analogues.

Key SAR findings include:

-

Diphenylmethoxy Moiety: Smaller substituents on the aromatic rings are generally well-tolerated for both DAT and H1 receptor binding. However, for H1 receptor affinity, substitution on only one of the aromatic rings is preferred.[6]

-

Tropane Ring:

-

N-Substituents: Modification of the N-methyl group can significantly impact selectivity. N-allyl and N-butyl analogues of a para-fluoro substituted benztropine derivative showed increased selectivity for DAT over muscarinic M1 receptors.[12]

-

2- and 6-Positions: Substituents at the 2-position of the tropane ring are generally preferred for DAT affinity but may clash with essential regions of the H1 receptor.[6] Modifications at the 6-position can reduce DAT binding affinity while maintaining significant dopamine uptake inhibitory activity.[13]

-

Quantitative Data

The following tables summarize the binding affinities (Ki, nM) and uptake inhibition potencies (IC50, nM) of benztropine and selected analogues at various monoamine transporters and receptors.

Table 1: Binding Affinities (Ki, nM) of Benztropine and Analogues at Monoamine Transporters

| Compound | DAT | SERT | NET |

| Benztropine | 8.5 - 237 | 5,150 | 1,420 - 7,350 |

| GA 1-69 | 29.2 | 4,600 | 7,350 |

| GA 2-50 | 11.2 | >10,000 | 4,280 |

| GA 2-99 | 5.59 | 490 | 1,420 |

| AHN 1-055 | 11.8 | >10,000 | >10,000 |

| AHN 2-005 | 29.9 | >10,000 | >10,000 |

| JHW 007 | 20.3 | >10,000 | >10,000 |

Data compiled from multiple sources.[6][8][12][14][15]

Table 2: Binding Affinities (Ki, nM) of Benztropine and Analogues at Histamine H1 and Muscarinic M1 Receptors

| Compound | H1 Receptor | M1 Receptor |

| Benztropine | 16 - 37,600 | 0.59 |

| GA 1-69 | 3,460 | 3,570 |

| GA 2-50 | 482 | 3,360 |

| GA 2-99 | 1,260 | 592 |

| AHN 1-055 | - | - |

| AHN 2-005 | - | >1,000 |

| JHW 007 | - | >1,000 |

Data compiled from multiple sources.[6][8][12][14][15]

Table 3: Dopamine Uptake Inhibition (IC50, nM) for Benztropine and Analogues

| Compound | Dopamine Uptake IC50 (nM) |

| Benztropine | 118 - 130 |

| 6α-methoxy-3-(4',4''-difluorodiphenylmethoxy)tropane | Potent Inhibitor |

Data compiled from multiple sources.[13][16]

Conclusion

This compound and its structural analogues represent a versatile chemical scaffold for the development of novel central nervous system agents. The dual anticholinergic and dopamine reuptake inhibitory properties of the parent compound have been systematically explored through the synthesis and evaluation of a wide range of analogues. The structure-activity relationship data gathered to date provide a solid foundation for the rational design of new compounds with tailored selectivity profiles for the dopamine transporter, muscarinic receptors, and histamine receptors. Further research in this area holds promise for the development of improved therapeutics for neurodegenerative disorders and substance abuse.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BENZTROPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. researchgate.net [researchgate.net]

- 11. Combinatorial synthesis of benztropine libraries and their evaluation as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors PMID: 16460947 | MCE [medchemexpress.cn]

- 16. selleckchem.com [selleckchem.com]

Pharmacokinetics and Oral Bioavailability of Benztropine Mesylate: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benztropine mesylate, a centrally acting anticholinergic and antihistaminic agent, is utilized in the management of Parkinsonism and drug-induced extrapyramidal symptoms. A thorough understanding of its pharmacokinetic profile and oral bioavailability in preclinical animal models is crucial for its continued development and therapeutic application. This technical guide synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species, providing a consolidated resource for researchers. While comprehensive quantitative data remains somewhat limited in publicly accessible literature, this guide presents the current state of knowledge, including detailed experimental methodologies and visual representations of key processes to facilitate further investigation.

Introduction

Benztropine's therapeutic effects are attributed to its ability to block central cholinergic receptors, thereby restoring the balance of neurotransmitter activity in the basal ganglia.[1] It also exhibits antihistaminic properties and can inhibit the reuptake of dopamine.[2] Despite its long-standing clinical use, detailed comparative pharmacokinetic data across different animal models, which is vital for extrapolating preclinical findings to human clinical scenarios, is not extensively consolidated. This document aims to bridge this gap by compiling and presenting the available information in a structured and accessible format.

Pharmacokinetic Profile

The pharmacokinetic profile of benztropine is characterized by low oral bioavailability, extensive hepatic metabolism, and a prolonged duration of action.[3][4]

Absorption

Distribution

Benztropine demonstrates high permeability across the blood-brain barrier, which is essential for its central nervous system activity.[3] It is also known to be highly bound to plasma proteins, with an estimated binding of approximately 95%.[4] Species-specific differences in plasma protein binding can influence the free drug concentration and, consequently, its efficacy and disposition.[5]

Metabolism

Hepatic metabolism is the primary route of elimination for benztropine. In preclinical studies involving rats administered a 10 mg/kg oral dose of benztropine, a number of phase I and phase II metabolites have been identified in urine and bile.[3][4]

Identified Metabolites in Rats: [3][4]

-

Benztropine N-oxide

-

N-desmethylbenztropine

-

4'-hydroxybenztropine

-

N-desmethyl-4'-hydroxybenztropine

-

4'-hydroxybenztropine N-oxide

-

Methoxy-4'-hydroxybenztropine

-

Glucuronide conjugates

The metabolism of benztropine is mediated by cytochrome P450 enzymes. Studies with benztropine analogs have implicated human CYP2D6 and 2C19, and rat CYP2C11 and CYP3A1 in their metabolism.[6]

Excretion

The metabolites of benztropine, along with a small amount of unchanged drug, are primarily excreted in the urine and bile.[3][4]

Quantitative Pharmacokinetic Data

Despite a thorough review of the available literature, specific quantitative pharmacokinetic parameters for this compound in common animal models are not widely published. The following table summarizes the limited available data and highlights the need for further research in this area.

| Species (Strain) | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) | Reference |

| Rat | Oral | 10 | Data not available | Data not available | Data not available | Data not available | Low (qualitative) | [3] |

| Human | Oral | 1.5 mg (total dose) | ~2.5 | ~7 | Data not available | ~36 | ~29 | [4] |

This table is populated with the limited data found and is intended to be expanded as more research becomes available.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. The following sections outline typical methodologies for key experiments.

Animal Models

Commonly used animal models in pharmacokinetic studies include Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys. The choice of species should be justified based on the specific research question and the metabolic similarities to humans.

Drug Administration

Oral Administration (Gavage):

-

Animals are typically fasted overnight prior to dosing to ensure gastric emptying and reduce variability in absorption.

-

This compound is dissolved or suspended in a suitable vehicle (e.g., water, 0.5% methylcellulose).

-

The dose is administered directly into the stomach using a gavage needle of appropriate size for the animal.[7]

-

The volume administered should not exceed recommended limits for the species (e.g., up to 20 mL/kg for rats).[8]

Intravenous Administration:

-

For intravenous administration, this compound is dissolved in a sterile, isotonic solution (e.g., saline).

-

The solution is administered via a suitable vein, such as the tail vein in rats or a cephalic vein in dogs.

-

The injection should be given slowly to avoid acute toxic effects.

Sample Collection

-

Blood samples are collected at predetermined time points following drug administration.

-

For rats, blood can be collected via the tail vein, saphenous vein, or through cannulation of the jugular or carotid artery for serial sampling.

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

Bioanalytical Method

Quantification of benztropine in plasma is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[9][10]

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of plasma, an internal standard is added.

-

The sample is alkalinized with a suitable buffer.

-

An organic solvent (e.g., hexane or a mixture of solvents) is added to extract the drug and internal standard.

-

The mixture is vortexed and then centrifuged to separate the organic and aqueous layers.

-

The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase for injection into the chromatographic system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

-

Detection: UV detection or, for higher sensitivity and selectivity, mass spectrometry is employed.

Visualizations

Experimental Workflow for Oral Pharmacokinetic Study

References

- 1. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Transport, metabolism, and in vivo population pharmacokinetics of the chloro benztropine analogs, a class of compounds extensively evaluated in animal models of drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Population pharmacokinetics, brain distribution, and pharmacodynamics of 2nd generation dopamine transporter selective benztropine analogs developed as potential substitute therapeutics for treatment of cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sites.ualberta.ca [sites.ualberta.ca]

- 7. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Use of Systemically Absorbed Drugs to Explore An In Vitro Bioequivalence Approach For Comparing Non-Systemically Absorbed Active Pharmaceutical Ingredients in Drug Products For Use in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. High-performance liquid chromatographic method for the analysis of benztropine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Benztropine Mesylate in Modulating Neurotransmitter Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benztropine mesylate is a versatile therapeutic agent with a complex pharmacological profile, primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its clinical efficacy stems from its ability to modulate the delicate balance between several key neurotransmitter systems in the central nervous system (CNS). This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interactions with dopaminergic, cholinergic, and histaminergic pathways. We present a comprehensive overview of its receptor binding affinities, detailed experimental protocols for assessing its pharmacological activity, and visual representations of the signaling cascades it influences. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the development of novel CNS-acting therapeutics.

Introduction

The intricate interplay of neurotransmitters governs a vast array of physiological and cognitive functions. Imbalances in these systems are central to the pathophysiology of numerous neurological and psychiatric disorders. This compound is a synthetic compound that exemplifies a multi-target therapeutic approach to restoring neurotransmitter equilibrium.[1] Structurally related to both atropine and diphenhydramine, this compound exerts its effects through three primary mechanisms: antagonism of muscarinic acetylcholine receptors, inhibition of the dopamine transporter, and antagonism of histamine H1 receptors.[1][2] This multifaceted action allows it to address the dopaminergic deficiency and cholinergic hyperactivity characteristic of Parkinsonism, as well as the extrapyramidal side effects induced by antipsychotic medications.[1][2]

Pharmacological Profile: A Multi-Target Approach

This compound's therapeutic efficacy is a direct consequence of its engagement with multiple molecular targets within the CNS. Its ability to modulate the balance between dopamine and acetylcholine is particularly crucial for its clinical applications.[3][4]

Dopamine Transporter (DAT) Inhibition

This compound is a potent inhibitor of the dopamine transporter (DAT), the primary mechanism for clearing dopamine from the synaptic cleft.[3][5] By blocking DAT, benztropine increases the synaptic concentration and prolongs the action of dopamine, thereby enhancing dopaminergic neurotransmission.[6] This action helps to compensate for the depleted dopamine levels seen in Parkinson's disease.[1]

Muscarinic Acetylcholine Receptor (M1) Antagonism

In conditions of dopamine deficiency, there is a relative overactivity of the cholinergic system. This compound acts as a potent antagonist at muscarinic acetylcholine receptors, with a high affinity for the M1 subtype.[3][7] By blocking the action of acetylcholine, it helps to re-establish a more balanced neurochemical environment, alleviating symptoms such as tremor and rigidity.[1][2]

Histamine H1 Receptor Antagonism

This compound also possesses significant antihistaminic properties due to its antagonism of the histamine H1 receptor.[1] While not its primary therapeutic mechanism in movement disorders, this action contributes to its overall sedative effects and may play a role in managing agitation.[1]

Quantitative Data Presentation

The following table summarizes the binding affinities (Ki) of benztropine for its primary molecular targets. These values represent the concentration of the drug required to occupy 50% of the receptors in vitro and are a measure of the drug's potency at each target.

| Target | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | Rat Striatum | 8.5 - 6370 | [8] |

| Muscarinic M1 Receptor | [3H]pirenzepine | Rat Cerebral Cortex | ~2 | [9] |

| Histamine H1 Receptor | [3H]pyrilamine | Not Specified | 16 - 37,600 | [8] |

Note: The wide range of reported Ki values for DAT and H1 receptors may reflect variations in experimental conditions and tissues used across different studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine transporter.

Objective: To determine the Ki of this compound for the dopamine transporter.

Materials:

-

Rat striatal tissue homogenate

-

[3H]WIN 35,428 (Radioligand)

-

This compound (Test compound)

-

Cocaine or GBR 12909 (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to a final protein concentration of 100-200 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]WIN 35,428 (at a concentration near its Kd), and 100 µL of tissue homogenate.

-

Non-specific Binding: 50 µL of a high concentration of cocaine or GBR 12909 (e.g., 10 µM), 50 µL of [3H]WIN 35,428, and 100 µL of tissue homogenate.

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]WIN 35,428, and 100 µL of tissue homogenate.

-

-

Incubation: Incubate the plates at 4°C for 2 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]WIN 35,428 binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Muscarinic M1 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of this compound for the muscarinic M1 receptor.

Objective: To determine the Ki of this compound for the muscarinic M1 receptor.

Materials:

-

Rat cerebral cortex membrane preparation

-

[3H]Pirenzepine (Radioligand specific for M1 receptors)

-

This compound (Test compound)

-

Atropine (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex by homogenization and differential centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]pirenzepine (at a concentration near its Kd), and 100 µL of membrane preparation.[11]

-

Non-specific Binding: 50 µL of a high concentration of atropine (e.g., 1 µM), 50 µL of [3H]pirenzepine, and 100 µL of membrane preparation.[12]

-

Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]pirenzepine, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (25°C) for 60 minutes.[12]

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by three washes with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding and determine the IC50 and Ki values for this compound as described in the DAT binding assay protocol.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effects of this compound on extracellular levels of dopamine and acetylcholine in the striatum of freely moving rats.

Objective: To assess the in vivo effects of this compound on striatal dopamine and acetylcholine release.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection (for dopamine) or tandem mass spectrometry (for acetylcholine)

-

This compound

-

Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Allow the animal to recover for at least 24 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.

-

Drug Administration: Administer this compound (e.g., intraperitoneally or subcutaneously) at the desired dose.

-

Post-Drug Sample Collection: Continue to collect dialysate samples for at least 2-3 hours following drug administration.

-

Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and acetylcholine concentrations using a validated HPLC-ECD or LC-MS/MS method.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Plot the time course of the effect of this compound on dopamine and acetylcholine release.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Benzatropine - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Muscarinic antagonist binding site heterogeneity as evidenced by autoradiography after direct labeling with [3H]-QNB and [3H]-pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of [3H]pirenzepine binding to muscarinic cholinergic receptors solubilized from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Benztropine Mesylate: A Technical Guide to its Effects on Oligodendrocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of benztropine mesylate on oligodendrocyte differentiation, a critical process for myelination and remyelination in the central nervous system (CNS). Benztropine, an FDA-approved drug for Parkinson's disease, has emerged as a promising agent for promoting the maturation of oligodendrocyte precursor cells (OPCs) into myelinating oligodendrocytes, offering potential therapeutic avenues for demyelinating diseases such as multiple sclerosis.[1][2][3][4] This document details the underlying mechanisms of action, compiles quantitative data from key studies, and provides comprehensive experimental protocols for researchers investigating its pro-myelinating properties.

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound primarily exerts its effects on oligodendrocyte differentiation through its role as an antagonist of the M1 and M3 muscarinic acetylcholine receptors.[2][5][6][7] These receptors are predominantly expressed on OPCs and their activation is thought to maintain these cells in a proliferative, undifferentiated state.[8] By blocking these receptors, benztropine lifts this inhibitory signal, thereby promoting the differentiation of OPCs into mature, myelin-producing oligodendrocytes.[5][8] The downstream signaling cascade following M1/M3 receptor antagonism involves the modulation of intracellular calcium levels and the extracellular signal-regulated kinase (ERK) pathway.[5][9][10]

Quantitative Data on Oligodendrocyte Differentiation and Myelination

Numerous in vitro and in vivo studies have demonstrated the potent effects of benztropine on oligodendrocyte maturation and myelination. The following tables summarize key quantitative findings from this research.

| In Vitro Studies | |

| Parameter | Observation |

| Mature Oligodendrocyte Number | Treatment with benztropine significantly increases the number of mature oligodendrocytes, identified by markers such as Myelin Basic Protein (MBP) and Glutathione S-transferase pi (GST-π).[5] Studies have reported a doubling in the number of mature oligodendrocytes in culture.[8] |

| Myelinated Axons | In co-cultures of OPCs and neurons, benztropine treatment leads to a more than two-fold increase in the proportion of myelinated axons.[8] |

| Dose-Response | Benztropine promotes oligodendrocyte differentiation in a dose-dependent manner in in vitro assays.[11] |

| In Vivo Animal Models | |

| Model | Observation |

| Experimental Autoimmune Encephalomyelitis (EAE) | Prophylactic administration of benztropine doubled the number of mature oligodendrocytes in the spinal cord during the acute phase of the disease.[8] It also significantly decreases clinical severity in the EAE model of relapsing-remitting multiple sclerosis.[5] |

| Cuprizone-Induced Demyelination | Benztropine treatment enhances remyelination in the cuprizone model.[12] Quantitative analysis showed a significant increase in the number of GST-π positive mature oligodendrocytes from approximately 500 to 1,100 per field in the corpus callosum of benztropine-treated mice compared to vehicle-treated controls.[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on oligodendrocyte differentiation.

In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

This protocol describes the culture of primary rat OPCs and the induction of their differentiation to assess the effects of benztropine.

Materials:

-

OPC proliferation medium: DMEM supplemented with B27, N2, penicillin-streptomycin, N-Acetyl-L-cysteine, and forskolin.[13]

-

OPC differentiation medium: OPC proliferation medium without PDGF.

-

Poly-L-lysine coated culture plates.

-

This compound.

-

Primary antibodies: anti-MBP, anti-GST-π.

-

Secondary antibodies: fluorescently labeled.

-

DAPI stain.

Procedure:

-

Isolate OPCs from postnatal day 7 rat cortices using immunopanning.[14]

-

Plate purified OPCs at a high density on poly-L-lysine coated plates in OPC proliferation medium containing platelet-derived growth factor (PDGF).[14]

-

After 24 hours, switch to OPC differentiation medium to induce differentiation.

-

Treat cells with varying concentrations of this compound or vehicle control.

-

Culture for 3-5 days to allow for oligodendrocyte maturation.

-

Fix the cells and perform immunofluorescence staining for mature oligodendrocyte markers (MBP or GST-π) and a nuclear counterstain (DAPI).

-

Quantify the number of mature oligodendrocytes as a percentage of the total number of cells.

In Vivo Cuprizone-Induced Demyelination Model

This protocol details the induction of demyelination in mice using cuprizone and subsequent treatment with benztropine to assess remyelination.

Materials:

-

C57BL/6 mice.

-

Powdered mouse chow.

-

Cuprizone (bis(cyclohexanone)oxaldihydrazone).

-

This compound.

-

Perfusion and tissue processing reagents.

-

Primary antibodies: anti-GST-π.

-

Secondary antibodies: fluorescently labeled.

Procedure:

-

Feed 8-10 week old C57BL/6 mice a diet containing 0.2% (w/w) cuprizone mixed into their chow for 5-6 weeks to induce demyelination.[6]

-

Following the demyelination phase, return the mice to a normal diet.

-

Administer this compound or vehicle control daily via intraperitoneal injection.

-

After a set period of treatment (e.g., 2-4 weeks), perfuse the mice and collect the brains for histological analysis.

-

Process the brain tissue and perform immunofluorescence staining for mature oligodendrocyte markers such as GST-π in the corpus callosum.

-

Quantify the number of mature oligodendrocytes in defined regions of the corpus callosum.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in mice, an inflammatory model of multiple sclerosis, to evaluate the therapeutic potential of benztropine.

Materials:

-

C57BL/6 mice.

-

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin.

-

This compound.

-

Clinical scoring system for EAE.

-

Tissue processing reagents for histology.

Procedure:

-

Induce EAE in 8-12 week old female C57BL/6 mice by subcutaneous immunization with an emulsion of MOG35-55 in CFA.[15]

-

Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.[1]

-

Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0-5).

-

Administer this compound or vehicle control daily, either prophylactically from the day of immunization or therapeutically from the onset of clinical signs.

-

At the end of the experiment, collect spinal cord tissue for histological analysis to assess demyelination and the number of mature oligodendrocytes.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.

Caption: Signaling pathway of benztropine in promoting oligodendrocyte differentiation.

Caption: Experimental workflow for in vitro OPC differentiation assay.

Caption: Experimental workflow for the in vivo cuprizone-induced demyelination model.

References

- 1. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]

- 2. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro myelin formation using embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]

- 6. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposed Drugs to Enhance the Therapeutic Potential of Oligodendrocyte Precursor Cells Derived from Adult Rat Adipose Tissue [mdpi.com]

- 8. Protocol for assessing myelination by human iPSC-derived oligodendrocytes in Shiverer mouse ex vivo brain slice cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of muscarinic receptor function in developing oligodendrocytes by agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposed Drugs to Enhance the Therapeutic Potential of Oligodendrocyte Precursor Cells Derived from Adult Rat Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. animal.research.wvu.edu [animal.research.wvu.edu]

- 13. researchgate.net [researchgate.net]

- 14. A rapid and reproducible assay for modeling myelination by oligodendrocytes using engineered nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Benztropine Mesylate in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of benztropine mesylate in in vivo rodent studies. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.

Mechanism of Action

This compound is a centrally acting drug with a dual mechanism of action. It is both a muscarinic acetylcholine receptor antagonist and a dopamine reuptake inhibitor.[1][2] In conditions such as Parkinson's disease, there is a characteristic depletion of dopamine in the basal ganglia, leading to a relative overactivity of acetylcholine. By blocking muscarinic receptors, benztropine helps to restore the dopamine/acetylcholine balance, thereby alleviating extrapyramidal symptoms.[1] Additionally, its ability to inhibit the dopamine transporter (DAT) increases the synaptic availability of dopamine.[3] Benztropine also possesses antihistaminic properties.[4][5]

Quantitative Data Summary

The following tables summarize reported dosages of this compound used in various in vivo rodent studies. It is crucial to note that the optimal dose can vary significantly depending on the specific research question, rodent strain, sex, age, and experimental model. Therefore, these tables should be used as a guide for dose-range finding studies.

Table 1: this compound Dosage in Rat Studies

| Research Area | Rat Strain | Dosage | Administration Route | Frequency | Key Findings |

| Neuropharmacology | Not Specified | 5 and 25 mg/kg | Not Specified | Single dose | Dose-dependent increase in extracellular dopamine in the striatum.[3] |

| Tardive Dyskinesia Model | Not Specified | 10 mg/kg | Intraperitoneal (IP) | Twice daily for 4 weeks | Chronic administration induced behavioral hypersensitivity.[6] |

| Metabolism Study | Not Specified | 10 mg/kg | Not Specified | Single dose | Identification of various metabolites in urine and bile. |

| Gastric Emptying | Not Specified | 1.2 mg/kg | Intraperitoneal (IP) | Single dose | Marked decrease in gastric emptying and intestinal transit rate. |

Table 2: this compound Dosage in Mouse Studies

| Research Area | Mouse Strain | Dosage | Administration Route | Frequency | Key Findings |

| Toxicology | Not Specified | 65 mg/kg | Intraperitoneal (IP) | Single dose | LD50. |

| Cancer Metastasis | BALB/c | 0.5 mg/mouse | Intraperitoneal (IP) | Thrice a week | Suppressed tumor growth and metastasis. |

Table 3: Toxicological Data for this compound in Rodents

| Species | Route of Administration | LD50 |

| Rat | Oral | 940 mg/kg[5] |

| Mouse | Intraperitoneal | 65 mg/kg |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in Rats

Objective: To administer a precise dose of this compound into the peritoneal cavity of a rat.

Materials:

-

This compound powder

-

Sterile vehicle (e.g., 0.9% sterile saline, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water[3])

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (23-25 gauge)

-

70% ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the rats.

-

Aseptically prepare the dosing solution. This compound is soluble in water.[1] For less soluble formulations, a vehicle such as 5% DMSO, 40% PEG300, and 55% sterile water can be used.[3] Ensure the final solution is clear and free of precipitates.

-

-

Animal Handling and Restraint:

-

Weigh the rat to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the rat. One common method is to hold the rat with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

-

-

Injection Procedure:

-

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[7][8]

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

-

Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

-

Withdraw the needle and return the rat to its cage.

-

-

Post-procedural Monitoring:

-

Observe the animal for any signs of distress, adverse reactions, or changes in behavior.

-

Protocol 2: Oral Gavage Administration of this compound in Mice

Objective: To deliver a precise oral dose of this compound directly into the stomach of a mouse.

Materials:

-

This compound powder

-

Sterile vehicle (e.g., sterile water, or a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na)[3])

-

Flexible or rigid gavage needles (18-20 gauge for adult mice)

-

Sterile syringes (1 mL)

-

Animal scale

-

Appropriate PPE

Procedure:

-

Preparation of Dosing Solution/Suspension:

-

Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the mice.

-

Prepare the dosing solution or suspension. For a suspension, a vehicle like 0.5% CMC-Na can be used to ensure uniform distribution of the compound.[3]

-

-

Animal Handling and Restraint:

-

Weigh the mouse to determine the correct volume for administration.

-

Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

-

-

Gavage Procedure:

-

Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

-

Gently insert the gavage needle into the mouse's mouth, allowing the mouse to swallow the tip.

-

Advance the needle along the esophagus until it reaches the predetermined depth.

-

Administer the this compound solution or suspension slowly.

-

Carefully remove the gavage needle.

-

-

Post-procedural Monitoring:

-

Monitor the mouse for any signs of respiratory distress, regurgitation, or other adverse effects.

-

Mandatory Visualizations

Caption: Benztropine's dual mechanism of action in the synapse.

Caption: General experimental workflow for in vivo rodent studies.

References

- 1. This compound Injection, USP [dailymed.nlm.nih.gov]

- 2. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Tablets USP0.5 mg, 1 mg and 2 mg [dailymed.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]

Application Notes and Protocols: Preparing Benztropine Mesylate Stock Solutions for In Vitro Assays

Introduction

Benztropine mesylate is a centrally acting synthetic compound that functions as a muscarinic acetylcholine receptor antagonist and a dopamine transporter (DAT) inhibitor.[1][2] Structurally similar to atropine and diphenhydramine, it is utilized in the management of Parkinson's disease and to treat extrapyramidal symptoms induced by antipsychotic medications.[3][4] Its primary mechanisms of action involve blocking M1 muscarinic acetylcholine receptors and inhibiting dopamine reuptake, which helps restore the balance between cholinergic and dopaminergic neurotransmission in the brain.[1][3][5][6]

Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and use of this compound solutions for research applications.

Physicochemical and Solubility Data

This compound is supplied as a white to beige crystalline solid.[5] Proper handling and storage are essential to maintain its stability and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | (3-endo)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane, monomethanesulfonate | [5] |

| CAS Number | 132-17-2 | [5][7] |

| Molecular Formula | C₂₁H₂₅NO • CH₃SO₃H | [5] |

| Molecular Weight | 403.5 g/mol | [5] |

| Purity | ≥98% | [5] |

| Supplied As | Crystalline solid | [5] |

| Storage | -20°C | [5][7] |

| Stability | ≥4 years (as solid) | [5] |

Table 2: Solubility of this compound in Common Solvents

| Solvent | Solubility (approx.) | Molarity (approx.) | Reference |

| DMSO | 30 - 50 mg/mL | 74.3 - 123.9 mM | [2][5][7] |

| Ethanol | ~30 mg/mL | ~74.3 mM | [5] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | ~74.3 mM | [5] |

| Water | 20 - 81 mg/mL | 49.6 - 200.7 mM | [7] |

| PBS (pH 7.2) | ~10 mg/mL | ~24.8 mM | [5] |

Experimental Protocols

Safety Precaution: this compound should be considered a hazardous material. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5]

Protocol 1: High-Concentration Stock Solution in Organic Solvent (DMSO)

This protocol is suitable for most in vitro applications, especially when high concentrations are required. DMSO is a common solvent that is compatible with most cell culture assays at low final concentrations (<0.5%).

Materials:

-

This compound powder (FW: 403.5 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare a 50 mM stock solution in 1 mL of DMSO:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 50 mmol/L x 0.001 L x 403.5 g/mol x 1000 mg/g

-

Mass = 20.18 mg

-

-

Weighing: Accurately weigh 20.18 mg of this compound powder and place it into a sterile vial.

-

Dissolving: Add 1 mL of sterile DMSO to the vial.

-

Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤37°C) can be used to aid dissolution if necessary.

-

Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile vial to ensure sterility, especially for cell-based assays.[8]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[7]

Protocol 2: Aqueous Stock Solution in PBS